5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing cell signaling and metabolic pathways .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding or other types of molecular interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting cellular processes.
Biochemical Pathways
It’s plausible that it could influence various pathways depending on its targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Based on its potential interactions with cellular targets, it could influence various cellular processes, potentially leading to changes in cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine . These factors can affect the compound’s structure, its interactions with its targets, and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, including organ damage or altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may also influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a substituted pyridine, followed by a series of reactions including hydrogenation, cyclization, and benzylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
5-Benzyloctahydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine include:
1H-pyrrolo[3,2-c]pyridine derivatives: These compounds share the core structure and have been studied for their biological activities.
Colchicine-binding site inhibitors: These compounds, like this compound, can disrupt microtubule dynamics
Uniqueness
What sets this compound apart is its specific structural features and the potential for unique interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-5,13-15H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYKYWJRWSXJPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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